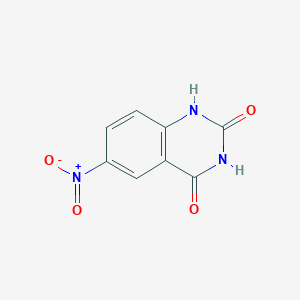

2,4-二羟基-6-硝基喹唑啉

概述

描述

2,4-Dihydroxy-6-nitroquinazoline is a compound that falls within the broader class of quinazoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and potential therapeutic applications. The nitroquinazoline derivatives, in particular, have been studied for their chemical properties and biological activities.

Synthesis Analysis

The synthesis of dihydroquinazoline derivatives has been explored through various methods. One approach involves solid-phase synthesis, where polymer-bound precursors are used to afford dihydroquinazolines with excellent yield and purity . Another method includes the selenium-catalyzed reductive N-heterocyclization of N-(2-nitrobenzoyl)amides with carbon monoxide to produce 3,4-dihydroquinazolin-4-ones . Additionally, the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one has been achieved by identifying key factors such as temperature and reaction time, which influence the nitration process .

Molecular Structure Analysis

The molecular structure of nitroquinazoline derivatives has been characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD), IR, 1D-NMR, and 2D-NMR spectroscopy have been employed to elucidate the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of strong intermolecular hydrogen bonds in the crystal packing .

Chemical Reactions Analysis

Nitroquinazoline derivatives undergo a range of chemical reactions. For instance, the reaction of phthalic anhydrides with methyl isocyanoacetate leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . The condensation of N-(2-aminobenzyl)substituted-phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride results in the formation of novel 2-cyano-3,4-dihydroquinazoline derivatives . Furthermore, the solid-phase synthesis approach has been used to create 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroquinazoline derivatives are influenced by their molecular structure. The presence of nitro groups and other substituents can affect the compound's basicity, reactivity, and spectral characteristics. For example, the measured pKa values of some dihydroquinazolines suggest they are more basic than dopamine, which may explain the lack of dopamine-like action in certain biological assays . The UV spectra of these compounds have also been studied to understand their electronic properties .

科学研究应用

微波加速合成

2,4-二羟基-6-硝基喹唑啉已被应用于微波加速合成方法中。Foucourt等人(2010年)的研究展示了这种化合物在合成4-苯胺基-6-硝基喹唑啉中的应用,这些化合物进一步用于制备微管蛋白稳定剂和诱导凋亡剂,如Azixa™(EPi28495,MPC-6827)。这展示了该化合物在开发治疗剂中的相关性(Foucourt et al., 2010)。

硝化反应的理论研究

Makhloufi等人(2018年)对4-羟基喹唑啉的硝化反应中心进行了理论研究,这是2,4-二羟基-6-硝基喹唑啉的衍生物。该研究提供了有关这些化合物的化学性质和反应性的见解,表明它们在各种生物应用中的潜力(Makhloufi et al., 2018)。

抗利什曼原虫活性

Saad等人(2016年)的研究突出了4-芳基氨基-6-硝基喹唑啉在对抗利什曼病(一种被忽视的热带病)中的应用。从2,4-二羟基-6-硝基喹唑啉合成的衍生物显示出显著的抗利什曼原虫活性,表明其在开发新的热带病治疗剂中的重要性(Saad et al., 2016)。

合成和光谱表征

Kesternich等人(2013年)致力于合成和表征6-硝基喹唑啉-2,4(1H,3H)-二酮,这是与2,4-二羟基-6-硝基喹唑啉相关的化合物。他们的工作为这些化合物的分子结构和性质提供了宝贵信息,这对它们在科学研究中的应用至关重要(Kesternich et al., 2013)。

未来方向

The future directions of 2,4-Dihydroxy-6-nitroquinazoline research could involve further exploration of its potential biological activities, given the broad spectrum of activities exhibited by quinazoline derivatives . Additionally, the development of new synthetic methods and the study of its mechanism of action could be areas of future research.

作用机制

Target of Action

The primary target of 2,4-Dihydroxy-6-nitroquinazoline, also known as 6-nitroquinazoline-2,4-diol (NQD), is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .

Mode of Action

NQD interacts with SDH in a non-competitive manner, reducing the maximum rate of reaction (Vmax) while keeping the Michaelis constant (KM) unchanged . This indicates that NQD binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity .

Biochemical Pathways

The shikimate pathway, where SDH plays a key role, is affected by NQD. SDH catalyzes the conversion of 3-dehydroshikimate to shikimate . By inhibiting SDH, NQD can potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .

Pharmacokinetics

It is noted that soybean roots uptake nqd more efficiently than maize roots , suggesting differences in absorption and distribution among different species.

Result of Action

In vivo experiments have shown that NQD reduces the root length of soybean and maize . Additionally, NQD increases the total protein content and certain amino acids . Furthermore, NQD reduces shikimate accumulation in glyphosate-treated soybean roots, suggesting its potential to restrict the flow of metabolites along the shikimate pathway in soybean .

属性

IUPAC Name |

6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZVXRMXVNSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355721 | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32618-85-2 | |

| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-nitroquinazoline-2,4-diol (NQD) interact with its target, shikimate dehydrogenase (SDH), and what are the downstream effects on plants?

A1: NQD acts as a non-competitive inhibitor of SDH []. This means it binds to a site on the enzyme other than the active site where the natural substrate, 3-dehydroshikimate, binds. Despite not competing for the same binding site, NQD's binding reduces the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for the substrate (KM) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)